molecular formula C9H18N2 B13482954 2-Isopropyl-2-azaspiro[3.3]heptan-6-amine

2-Isopropyl-2-azaspiro[3.3]heptan-6-amine

Cat. No.: B13482954
M. Wt: 154.25 g/mol
InChI Key: OMSZACNCQKWRDL-UHFFFAOYSA-N
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Description

2-(Propan-2-yl)-2-azaspiro[33]heptan-6-amine is a spirocyclic amine compound characterized by a unique spiro structure, which consists of two rings sharing a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(propan-2-yl)-2-azaspiro[3.3]heptan-6-amine typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the reaction of a suitable amine precursor with a ketone or aldehyde under acidic or basic conditions to form the spirocyclic amine. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide.

Industrial Production Methods

Industrial production of 2-(propan-2-yl)-2-azaspiro[3.3]heptan-6-amine may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The choice of raw materials, reaction conditions, and purification techniques are critical factors in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-yl)-2-azaspiro[3.3]heptan-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new functionalized spirocyclic compounds.

Scientific Research Applications

2-(Propan-2-yl)-2-azaspiro[3.3]heptan-6-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules with spirocyclic structures.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(propan-2-yl)-2-azaspiro[3.3]heptan-6-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. For example, it could inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Oxaspiro[3.3]heptan-6-amine: A similar spirocyclic compound with an oxygen atom in the ring structure.

    2-Azaspiro[3.3]heptane: A related compound lacking the propan-2-yl group.

Uniqueness

2-(Propan-2-yl)-2-azaspiro[3.3]heptan-6-amine is unique due to its specific spirocyclic structure and the presence of the propan-2-yl group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

2-propan-2-yl-2-azaspiro[3.3]heptan-6-amine

InChI

InChI=1S/C9H18N2/c1-7(2)11-5-9(6-11)3-8(10)4-9/h7-8H,3-6,10H2,1-2H3

InChI Key

OMSZACNCQKWRDL-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CC2(C1)CC(C2)N

Origin of Product

United States

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